magnesium;ethene;iodide
Description
Historical Development and Significance of Organomagnesium Reagents in Carbon-Carbon Bond Formation
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a watershed moment in organic chemistry. This groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, provided chemists with a straightforward and highly effective method for forming carbon-carbon bonds. Prior to Grignard's discovery, the creation of these bonds was a formidable challenge, often requiring harsh reaction conditions and yielding limited success.
Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. The key to their reactivity lies in the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, rendering it a potent nucleophile. This nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds, thus enabling the synthesis of a vast range of more complex molecules from simpler precursors.
The introduction of Grignard reagents revolutionized synthetic organic chemistry, opening up new avenues for the construction of intricate molecular architectures, including those found in natural products and pharmaceuticals. Over a century since their discovery, they remain a cornerstone of both academic and industrial research.
The Unique Role of Vinyl Organometallic Reagents as Versatile Synthetic Intermediates
Within the broader class of organometallic compounds, vinyl organometallic reagents hold a special position due to their unique structural and reactive properties. These reagents feature a carbon-metal bond directly attached to a vinyl (C=C) group. This structural motif allows for the direct introduction of a vinyl group into a molecule, a transformation that is of great importance in the synthesis of a wide variety of organic compounds, including natural products, polymers, and materials with specific electronic properties.
The reactivity of vinyl organometallic reagents is influenced by the nature of the metal. Vinylmagnesium halides, such as vinylmagnesium iodide, are highly reactive nucleophiles due to the significant ionic character of the C-Mg bond. This high reactivity makes them powerful tools for addition reactions to carbonyl compounds and for participating in various coupling reactions. For instance, they are widely used in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, to form substituted styrenes and other vinylated compounds. These reactions are pivotal in modern organic synthesis for their efficiency and selectivity in constructing complex molecular frameworks. nih.gov
The stereochemistry of the vinyl group is often retained during these reactions, making them particularly useful for the synthesis of stereochemically defined alkenes. This feature is crucial in the synthesis of complex targets where precise control over the geometry of double bonds is essential.
Overview of Key Research Areas and Synthetic Challenges in Vinylmagnesium Iodide Chemistry
The utility of vinylmagnesium iodide continues to be explored in several key areas of research. One of the most prominent is its application in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the efficient formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, which are ubiquitous in pharmaceuticals and advanced materials. Research in this area focuses on developing more efficient and selective catalyst systems, expanding the scope of compatible functional groups, and performing these reactions under milder conditions.
Another significant research area is the use of vinylmagnesium iodide in the total synthesis of complex natural products. core.ac.uk Its ability to introduce a vinyl group with stereochemical control is highly valued in the construction of intricate molecular architectures. qmul.ac.uk Recent synthetic endeavors have showcased the strategic application of vinylmagnesium iodide in the preparation of key intermediates for a variety of bioactive molecules. mdpi.com
Detailed Research Findings
The following tables summarize selected research findings that highlight the application and challenges of vinylmagnesium iodide in organic synthesis.
Table 1: Application of Vinylmagnesium Iodide in Cross-Coupling Reactions
| Electrophile | Catalyst | Solvent | Yield (%) | Reference |
| Aryl Iodide | Pd(PPh₃)₄ | THF | 68-84 | nih.gov |
| Aryl Bromide | NiCl₂(dppp) | Ether | High | nih.gov |
| Vinyl Nonaflate | Fe(acac)₂ | THF | 64-72 | nih.gov |
Table 2: Stereoselective Addition of Vinylmagnesium Iodide to Aldehydes
| Aldehyde Substrate | Additive/Catalyst | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Bicyclo[2.2.2]oct-5-en-2-one derivative | None | Preference for anti | - | researchgate.net |
| Bicyclo[2.2.2]oct-5-en-2-one derivative | CeCl₃ | Excellent stereoselectivity for anti | - | researchgate.net |
| Benzaldehyde | Chiral Ligand | 96:4 | 90 | mdpi.com |
Table 3: Common Side Reactions and Challenges in Vinylmagnesium Iodide Chemistry
| Challenge | Description | Mitigation Strategy | Reference |
| Moisture and Air Sensitivity | Reacts violently with water and oxygen, leading to decomposition. | Use of anhydrous solvents and inert atmosphere (e.g., nitrogen, argon). | fishersci.comfishersci.com |
| High Basicity | Can act as a base, leading to deprotonation of acidic substrates (e.g., enolization of ketones). | Use of low temperatures; addition of cerium(III) chloride (Luche reduction conditions). | |
| Limited Functional Group Tolerance | Reacts with acidic functional groups such as alcohols, carboxylic acids, and primary/secondary amines. | Protection of incompatible functional groups; use of milder vinylating agents derived from vinylmagnesium iodide. | nih.gov |
| Formation of Side Products | Impurities in the solvent or starting materials can lead to unexpected byproducts like benzene (B151609) and toluene. | Use of highly pure solvents and reagents. | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
52512-94-4 |
|---|---|
Molecular Formula |
C2H3IMg |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
magnesium;ethene;iodide |
InChI |
InChI=1S/C2H3.HI.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
InChI Key |
HASKEAKKDVSKPP-UHFFFAOYSA-M |
Canonical SMILES |
C=[CH-].[Mg+2].[I-] |
Origin of Product |
United States |
Reactivity Profiles and Transformative Reactions of Vinylmagnesium Iodide
Carbon-Carbon Bond Forming Reactions
Nucleophilic Addition to Carbonyl Compounds
The addition of vinylmagnesium iodide to carbonyl compounds is a cornerstone transformation for the synthesis of allylic alcohols. The polarity of the carbon-magnesium bond dictates the nucleophilic character of the vinyl group, which readily attacks the electrophilic carbonyl carbon.
When reacting with α,β-unsaturated carbonyl compounds (enones), vinylmagnesium iodide can undergo two primary modes of addition: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition) to the β-carbon. libretexts.orglibretexts.orglibretexts.org As a "hard" nucleophile, vinylmagnesium iodide, like other Grignard reagents, predominantly favors the 1,2-addition pathway. jove.comstackexchange.com This preference is governed by kinetic control, as the addition to the more electrophilic carbonyl carbon is faster and generally irreversible. libretexts.orglibretexts.orglibretexts.org
In contrast, "softer" nucleophiles, such as organocuprates, tend to favor the thermodynamically more stable 1,4-addition product, which retains the carbonyl group. jove.comstackexchange.com While 1,2-addition is the major pathway for vinylmagnesium iodide, the ratio of 1,2- to 1,4-adducts can be influenced by factors such as steric hindrance around the carbonyl group and the presence of coordinating Lewis acids. The addition of copper(I) salts can dramatically shift the selectivity towards 1,4-addition. tecnalia.comresearchgate.net
| Nucleophile | Typical Major Product | Reaction Control | Key Characteristics |
|---|---|---|---|
| Vinylmagnesium Iodide (Grignard) | 1,2-Addition (Allylic Alcohol) | Kinetic | Hard nucleophile, fast and irreversible addition to carbonyl. libretexts.orglibretexts.org |
| Lithium Diorganocuprate (Gilman) | 1,4-Addition (Ketone) | Thermodynamic | Soft nucleophile, forms a more stable C-C bond at the β-position. jove.com |
The addition of vinylmagnesium iodide to chiral aldehydes and ketones bearing a stereocenter at the α-position can generate a new stereocenter, leading to diastereomeric products. The stereochemical outcome of such reactions is often predictable using established models like the Felkin-Anh model. msu.eduuwindsor.ca This model posits that the nucleophile preferentially attacks the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter to minimize steric hindrance. uwindsor.cayoutube.com
The Felkin-Anh model considers a staggered conformation where the largest group (L) on the α-carbon is positioned perpendicular to the carbonyl group. uwindsor.ca The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107°), approaching past the smallest group (S) rather than the medium-sized group (M). uwindsor.ca
However, if the α-substituent is a heteroatom capable of chelation (e.g., an alkoxy group), the Cram chelate model may provide a better prediction. In this model, the Lewis acidic magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophilic attack from the less hindered face, often leading to the opposite diastereomer predicted by the Felkin-Anh model. nih.gov The choice of solvent and the nature of the Grignard reagent (e.g., the halide) can also influence the degree of chelation and thus the diastereoselectivity. nih.gov
The utility of vinylmagnesium iodide in carbonyl additions can be hampered by competing side reactions, particularly with sterically hindered or easily enolizable ketones. uni-graz.atresearchgate.net As a strong base, the Grignard reagent can abstract an acidic α-proton from the ketone, leading to enolate formation (enolization) and recovery of the starting ketone upon workup. orgsyn.orgiupac.org Another possible side reaction is the reduction of the carbonyl group to an alcohol, which occurs if the Grignard reagent possesses a β-hydrogen, though this is not a primary concern for vinylmagnesium iodide itself. researchgate.net
To suppress these undesired pathways and favor nucleophilic 1,2-addition, several strategies have been developed. A highly effective method involves the use of cerium(III) chloride (CeCl₃). orgsyn.orgiupac.orgresearchgate.net This technique, known as the Luche reaction, involves the in situ generation of an organocerium reagent, which is significantly less basic but still highly nucleophilic compared to the parent Grignard reagent. iupac.org The increased oxophilicity of cerium promotes coordination to the carbonyl oxygen, enhancing its electrophilicity and favoring addition over enolization. uni-graz.atiupac.org The use of anhydrous, properly activated cerium(III) chloride is crucial for the success of this method. orgsyn.orgresearchgate.net
| Side Reaction | Description | Mitigation Strategy | Mechanism of Action |
|---|---|---|---|
| Enolization | Abstraction of an acidic α-proton by the basic Grignard reagent, forming an enolate. orgsyn.org | Addition of CeCl₃ (Luche Reaction) | Generates a less basic, more nucleophilic organocerium species. iupac.orgresearchgate.net |
| Reduction | Transfer of a β-hydride from the Grignard reagent to the carbonyl carbon. researchgate.net | Use of Grignard reagents without β-hydrogens (like vinylmagnesium iodide). | No β-hydride available for transfer. |
| Conjugate Addition | 1,4-addition to α,β-unsaturated systems. libretexts.org | Addition of CeCl₃ | Enhances 1,2-regioselectivity by increasing the hardness of the nucleophile. iupac.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Vinylmagnesium iodide is an effective nucleophile in various transition metal-catalyzed cross-coupling reactions, providing a powerful method for the formation of C(sp²)-C(sp²) bonds. These reactions typically involve the coupling of the vinyl Grignard reagent with organic halides or pseudohalides.
The palladium-catalyzed cross-coupling of vinylmagnesium iodide with aryl halides and pseudohalides (e.g., triflates) is a highly efficient method for synthesizing substituted styrenes. nih.govrsc.org This reaction, often considered a variant of the Negishi coupling, leverages the high reactivity of the Grignard reagent. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with vinylmagnesium iodide, and concludes with reductive elimination to yield the vinylated arene and regenerate the Pd(0) catalyst. wikipedia.orgillinois.edu
A wide range of functional groups on the aryl halide partner are tolerated, including electron-donating and electron-withdrawing groups. nih.gov The reactivity of the aryl halide follows the typical trend for oxidative addition: I > Br > OTf >> Cl. wikipedia.org The choice of palladium catalyst and supporting ligands is critical for achieving high yields and preventing side reactions. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or biaryl phosphines, are commonly employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle. nih.govwikipedia.org While highly effective, the reaction requires strictly anhydrous conditions due to the reactivity of the Grignard reagent. orgsyn.org
| Aryl Halide/Pseudohalide | Catalyst/Ligand System (Example) | Typical Conditions | Key Features |
|---|---|---|---|
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ | Anhydrous THF, rt to reflux | High reactivity, generally excellent yields. wikipedia.org |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ / P(o-tolyl)₃ | Anhydrous THF, reflux | Good yields, broader substrate availability than iodides. nih.gov |
| Aryl Triflate (Ar-OTf) | PdCl₂(dppf) | Anhydrous THF, rt to reflux | Useful for phenols; reactivity comparable to bromides. wikipedia.org |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃ / XPhos | Anhydrous THF/Toluene, high temp. | Requires more active, specialized catalyst systems. wikipedia.org |
Applications in Stille, Heck, Sonogashira, and Suzuki Coupling Analogues
While vinylmagnesium iodide is the key nucleophile in Kumada coupling, its application can be seen as analogous to the organometallic reagents used in other major palladium-catalyzed cross-coupling reactions like the Stille (organotin), Heck (alkene), Sonogashira (terminal alkyne), and Suzuki (organoboron) reactions. wikipedia.orgmt.comuh.edu All these methods aim to create carbon-carbon bonds between sp²-hybridized centers (among others), but they differ in the nature of the organometallic nucleophile, which in turn affects substrate scope, functional group tolerance, and reaction conditions.
The Kumada coupling, utilizing Grignard reagents like vinylmagnesium iodide, was one of the first catalytic cross-coupling methods developed. wikipedia.orgorganic-chemistry.org It offers the advantage of using readily prepared Grignard reagents, avoiding extra steps for converting them into other organometallics like organozinc (Negishi) or organotin (Stille) compounds. organic-chemistry.orgyoutube.com However, the high reactivity and basicity of Grignard reagents can limit their functional group tolerance compared to the organoboron reagents used in Suzuki couplings or the organostannanes in Stille reactions. thermofisher.comorganic-chemistry.org
Palladium complexes with bidentate phosphine ligands have been shown to be effective catalysts for the coupling of vinylmagnesium bromide with aryl iodides to produce various styrene (B11656) derivatives. sci-hub.se The reactivity of the halide or pseudohalide coupling partner is a critical factor, with a general reactivity trend of R-I > R-OTf > R-Br >> R-Cl for many palladium-catalyzed reactions, including Suzuki and Sonogashira couplings. wikipedia.orgnrochemistry.com This trend is also relevant for Kumada-type couplings involving vinyl Grignard reagents. The reaction with vinyl halides typically proceeds with retention of the double bond's stereochemistry. wikipedia.orgwikipedia.org
| Reaction Name | Key Nucleophile | Typical Electrophile | Advantages | Disadvantages |
|---|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl Halide | Readily available nucleophiles, high reactivity. organic-chemistry.org | Low functional group tolerance due to high basicity. organic-chemistry.org |
| Stille | Organotin (Stannane) | Aryl/Vinyl Halide/Triflate | Air and moisture stable nucleophiles, broad scope. wikipedia.org | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org |
| Heck | Alkene | Aryl/Vinyl Halide/Triflate | Avoids pre-formed organometallic reagents. organic-chemistry.org | Limited to activated alkenes, regioselectivity issues. |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Directly uses terminal alkynes, mild conditions. wikipedia.orgorganic-chemistry.org | Requires copper co-catalyst which can cause alkyne homocoupling. wikipedia.org |
| Suzuki | Organoboron | Aryl/Vinyl Halide | Low toxicity of boron reagents, high functional group tolerance. thermofisher.comwikipedia.org | Boronic acids can be unstable; requires a base. thermofisher.com |
Nickel and Cobalt-Catalyzed Cross-Coupling Strategies
Nickel and cobalt catalysts offer cost-effective and highly reactive alternatives to palladium for cross-coupling reactions involving vinylmagnesium iodide. The Kumada-Corriu reaction, first reported in 1972, frequently employs nickel catalysts for coupling Grignard reagents with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org
Nickel-Catalyzed Reactions: Nickel-catalyzed cross-couplings are particularly effective for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of bidentate diphosphine ligands with a nickel(II) catalyst in diethyl ether has been shown to give excellent yields in the cross-coupling of vinyl Grignard reagents.
Research has demonstrated that nickel catalysts can facilitate unique transformations, such as the alkylative dimerization of vinylmagnesium chloride with alkyl fluorides, yielding 2-alkyl-3-butenyl Grignard reagents. Nickel catalysis is also employed in coupling reactions with 3- and 4-membered cyclic ethers. Furthermore, stereospecific nickel-catalyzed cross-coupling reactions have been developed for β-hydrogen-containing alkyl Grignard reagents, enabling the formation of sp³–sp³ carbon–carbon bonds with high stereochemical fidelity.
Cobalt-Catalyzed Reactions: Cobalt catalysts have also been utilized for the vinylation of Grignard reagents. For instance, the reaction of alkynylmagnesium bromide with vinyl nonaflate in the presence of a cobalt catalyst can produce the corresponding enyne in a near-quantitative yield. leah4sci.com However, the use of Grignard reagents in these systems can sometimes limit the tolerance of certain functional groups. leah4sci.com
| Catalyst | Grignard Reagent | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| NiCl₂ | Vinylmagnesium chloride | Alkyl Fluoride (B91410) | 2-Alkyl-3-butenyl Grignard reagent | libretexts.org |
| Ni(dppe)Cl₂ | Aryl/Heteroarylmagnesium reagent | Alkyl halide | 1,1-Diarylalkane | researchgate.net |
| NiCl₂/Isoprene | n-Butylmagnesium chloride | n-Decyl bromide | Tetradecane (Alkyl-Alkyl coupling) | nih.gov |
| Cobalt complex | Alkynylmagnesium bromide | Vinyl nonaflate | Enyne | leah4sci.com |
Iron-Catalyzed Cross-Couplings Involving Vinyl Magnesium Intermediates
Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those using precious metals like palladium. organic-chemistry.org Pioneering work by Kochi in the 1970s demonstrated that simple iron salts could effectively catalyze the stereoselective vinylation of Grignard reagents with vinyl halides. acs.orglibretexts.org
These reactions are valued for their high reaction rates and ability to couple substrates that are often challenging for palladium catalysts, such as aryl chlorides. nih.govcollectionscanada.gc.ca The mechanism of iron-catalyzed cross-coupling is complex and still a subject of debate, with evidence pointing towards the involvement of low-valent iron species, such as Fe(I) or even Fe(-II), generated in situ from the reduction of an iron(III) salt by the Grignard reagent. wikipedia.orgorganic-chemistry.orgacs.org The reaction cycle is generally believed to involve oxidative addition of the organic halide to the active iron species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product. mt.comwikipedia.org
The addition of N-methylpyrrolidone (NMP) has been shown to expand the substrate scope of these reactions. organic-chemistry.org Iron catalysts have been successfully used for a wide range of transformations, including the coupling of alkyl Grignards with aryl chlorides, tosylates, and triflates, and the reaction of vinyl selenides with Grignard reagents. acs.orgnih.gov
| Iron Catalyst | Grignard Reagent | Electrophile | Key Feature/Product | Reference |
|---|---|---|---|---|
| FeCl₃ | Alkyl Grignard | β-Bromostyrene (Vinyl Halide) | Stereoselective C(sp²)-C(sp³) coupling | organic-chemistry.orgacs.org |
| Fe(acac)₃ | Alkylmagnesium bromide | Aryl Chloride | Efficient coupling of less reactive electrophiles | libretexts.orgnih.gov |
| FeCl₂ | Ethylmagnesium chloride | β-Bromostyrene | Hydride-mediated reductive cross-coupling | nih.gov |
| FeF₃/SIPr | Alkyl Grignard | Electron-rich Aryl Chloride | High-yielding coupling of challenging substrates | organic-chemistry.org |
Synthesis of Indoles via Bartoli Indole (B1671886) Synthesis
The Bartoli indole synthesis is a powerful and direct method for preparing substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgwikipedia.org Discovered by Giuseppe Bartoli in 1989, this reaction has become one of the most flexible and efficient routes to 7-substituted indoles, a class of compounds often difficult to access through classical indole syntheses. uh.eduorganic-chemistry.orgwikipedia.org
A key feature of the Bartoli synthesis is the requirement of three equivalents of the vinyl Grignard reagent for the reaction to proceed to completion with nitroarene substrates. sci-hub.sewikipedia.org The reaction is also highly dependent on the presence of a substituent at the ortho position of the nitro group; the reaction is often unsuccessful without it. sci-hub.sewikipedia.org Bulkier ortho groups generally lead to higher yields, as they facilitate a crucial sci-hub.sesci-hub.se-sigmatropic rearrangement step in the mechanism. organic-chemistry.orgwikipedia.orgwikipedia.org
The reaction mechanism proceeds through several stages:
First Addition: The first equivalent of the vinyl Grignard reagent adds to the nitro group, which then decomposes to form a nitrosoarene intermediate. sci-hub.senrochemistry.comwikipedia.org
Second Addition: A second equivalent of the Grignard reagent attacks the nitroso group. sci-hub.sewikipedia.org
Rearrangement and Cyclization: The resulting intermediate, aided by the steric bulk of the ortho group, undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement. organic-chemistry.orgsci-hub.sewikipedia.org This is followed by an intramolecular cyclization where the nitrogen attacks an aldehyde intermediate. organic-chemistry.orgwikipedia.org
Third Addition and Aromatization: A third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, facilitating rearomatization. sci-hub.sewikipedia.orgwikipedia.org
Workup: An aqueous workup yields the final indole product. wikipedia.orgnrochemistry.com
This methodology allows for the synthesis of indoles that are substituted on both the carbocyclic and the pyrrole (B145914) rings. wikipedia.org A notable variation is the Dobbs modification, which uses an ortho-bromine as a directing group that can be subsequently removed, further enhancing the synthetic utility of the reaction. wikipedia.org
| Nitroarene Substrate | Vinyl Grignard Reagent | Indole Product | Reference |
|---|---|---|---|
| o-Nitrotoluene | Propenylmagnesium bromide | 3,7-Dimethylindole | sci-hub.sewikipedia.org |
| 2-Chloronitrobenzene | Propenylmagnesium bromide | 7-Chloro-3-methylindole | libretexts.org |
| o-Bromonitrobenzene | Vinylmagnesium bromide | 7-Bromoindole | |
| 2-Nitropyridine derivatives | Vinylmagnesium bromide | 4-Azaindoles or 6-Azaindoles | wikipedia.org |
Reactions with Heteroatom-Containing Substrates
Regioselective Ring-Opening Reactions of Cyclic Ethers (e.g., Epoxides, Glycidol Derivatives)
Vinylmagnesium iodide is an effective nucleophile for the ring-opening of strained cyclic ethers, most notably epoxides. wikipedia.org This reaction is a valuable method for carbon-carbon bond formation, leading to the synthesis of functionalized alcohols. The high ring strain of the three-membered epoxide ring provides the driving force for the reaction. wikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org The nucleophilic carbon of the vinyl Grignard reagent attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. organic-chemistry.org Key characteristics of this reaction include:
Regioselectivity: In unsymmetrical epoxides, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. This regioselectivity is a hallmark of SN2 reactions with strong, basic nucleophiles like Grignard reagents.
Stereochemistry: The reaction occurs via a backside attack, resulting in an inversion of configuration at the carbon center being attacked. This leads to the formation of products where the newly introduced vinyl group and the resulting hydroxyl group are in a trans or anti relationship to each other.
The initial product is a magnesium alkoxide, which is then protonated during an aqueous or mild acidic workup to yield the final alcohol. organic-chemistry.org This reaction is particularly useful as it extends the carbon chain by two carbons and introduces a hydroxyl group, as seen in the reaction with ethylene (B1197577) oxide to form primary alcohols. organic-chemistry.org
Studies on differently protected glycidol derivatives have demonstrated that careful selection of reagents and experimental conditions allows for a general and highly regioselective ring-opening with vinylmagnesium bromide, providing access to important chiral homoallylic alcohols that serve as synthons in asymmetric synthesis. thermofisher.com
| Epoxide Substrate | Grignard Reagent | Major Product (after workup) | Key Outcome |
|---|---|---|---|
| Propylene oxide | Vinylmagnesium iodide | Pent-1-en-4-ol | Attack at the less substituted carbon. |
| Styrene oxide | Vinylmagnesium iodide | 1-Phenylbut-3-en-2-ol | Attack at the less hindered primary carbon. |
| Cyclohexene oxide | Vinylmagnesium iodide | trans-2-Vinylcyclohexanol | trans-diaxial opening. |
| Protected Glycidol | Vinylmagnesium bromide | Chiral homoallylic alcohol | Regioselective opening to useful synthons. thermofisher.com |
Nucleophilic Attack on Imines and Other Carbon-Nitrogen Double Bonds
The nucleophilic addition of vinylmagnesium iodide to the electrophilic carbon of a carbon-nitrogen double bond, particularly in imines, is a fundamental and efficient method for the synthesis of allylic amines. Allylic amines are crucial structural motifs found in numerous biologically active compounds and serve as versatile building blocks in organic synthesis.
Similar to its reaction with carbonyls, the vinyl Grignard reagent attacks the imine carbon, breaking the C=N pi bond. The resulting nitrogen anion is subsequently protonated during workup to afford the allylic amine product. The direct addition of vinyl organometallics to imines is a robust and high-yielding strategy for generating structurally diverse allylic amines.
This approach offers a modular way to construct complex amines, circumventing challenges associated with other methods. For example, it avoids the need to handle pre-formed allylating reagents or the often unstable nature of aliphatic imines, which can be prone to tautomerization and self-condensation. The reaction scope is broad, and various protocols, including those using other vinyl organometallics derived from transmetalation, have been developed to enhance efficiency and stereocontrol. While the direct addition of Grignard reagents is a primary method, other catalytic approaches, such as the iridium-catalyzed reductive coupling of alkynes with imines, also yield allylic amines, highlighting the importance of this product class.
| Imine Substrate (R¹CH=NR²) | Grignard Reagent | Product (after workup) |
|---|---|---|
| N-Benzylidenemethanamine | Vinylmagnesium iodide | 1-Phenyl-N-methylprop-2-en-1-amine |
| N-(Propan-2-ylidene)aniline | Vinylmagnesium iodide | 2-Methyl-N-phenylbut-3-en-2-amine |
| N,N-Diphenylphosphinoylimines | Vinylzinc reagents (via transmetalation) | Phosphinoyl-protected allylic amines |
Transmetallation Reactions with Metal Halides (e.g., Cadmium, Copper, Silicon)
Transmetallation, a fundamental organometallic reaction, involves the transfer of an organic group from one metal to another. Vinylmagnesium iodide readily participates in such reactions with various metal halides, leading to the formation of new organometallic species with distinct reactivity profiles.
Cadmium Halides: The reaction of vinylmagnesium iodide with cadmium halides, such as cadmium chloride (CdCl₂), is a known method for the preparation of divinylcadmium. This transmetallation proceeds by the exchange of the vinyl group from magnesium to cadmium. While specific, detailed research findings on this particular transmetallation are not extensively documented in readily available literature, the general principle follows the established reactivity of Grignard reagents with cadmium salts. The resulting organocadmium reagents are generally less reactive and more selective than their Grignard precursors, finding application in the synthesis of ketones from acyl chlorides without the common side reaction of tertiary alcohol formation.
Copper Halides: The transmetallation of vinylmagnesium iodide with copper(I) halides, particularly copper(I) iodide (CuI), is a cornerstone of organocopper chemistry. This reaction leads to the formation of lithium divinylcuprates, often referred to as Gilman-like reagents, especially when two equivalents of the Grignard reagent are used per equivalent of copper halide. These organocopper reagents are significantly softer nucleophiles than Grignard reagents, enabling highly efficient 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. guidechem.com Copper-catalyzed cross-coupling reactions of vinylmagnesium bromide with various halides can also proceed via an in situ transmetallation to a vinylcopper species. guidechem.com For instance, the 1,4-addition of magnesium divinylcuprate, prepared from vinylmagnesium bromide and cuprous bromide, to 4-O-crotonyl derivatives of methyl α-D-glucopyranoside proceeds with high diastereoselectivity. nih.gov
| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio |
| CuBr | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside-4-O-(E)-crotonate | 1,4-adduct | 85 | >99:1 |
| CuBr | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside-3-O-(E)-crotonate | 1,4-adduct | 75 | 1:>99 (reversed selectivity) |
| CuBr | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside-6-O-(E)-crotonate | 1,4-adduct | 90 | >99:1 |
| Data sourced from a study on the 1,4-addition of organocuprates to carbohydrate-derived α,β-unsaturated esters. nih.gov |
Silicon Halides: Vinylmagnesium iodide reacts with silicon halides, such as silicon tetrachloride (SiCl₄) or various chlorosilanes, to form vinylsilanes. This transmetallation is a key step in the synthesis of these valuable synthetic intermediates. The reaction involves the nucleophilic attack of the vinyl group from the Grignard reagent onto the electrophilic silicon center, displacing a halide. The kinetics of the reaction of Grignard reagents with chlorosilanes in THF have been studied, revealing a complex interplay of the Schlenk equilibrium and the reactivity of the different magnesium species. nih.govresearchgate.net The synthesis of vinyl-substituted hydridopolycarbosilanes has been achieved using Grignard coupling with starting materials like trichlorosilylmethyl chloride (Cl₃SiCH₂Cl). researchgate.net
| Silicon Halide | Grignard Reagent | Product | Notes |
| SiCl₄ | Vinylmagnesium bromide | Vinyltrichlorosilane | Foundation for more complex vinylsilanes |
| R₃SiCl | Vinylmagnesium iodide | Vinyltriorganosilane | General route to functionalized vinylsilanes |
| (MeO)₃SiCH₂Cl | Vinylmagnesium bromide | Vinyl-substituted polycarbosilane precursor | Used in polymer synthesis |
| Illustrative examples of vinylsilane synthesis via transmetallation. |
Stereoselective and Regioselective Transformations
The spatial arrangement of atoms in a molecule is critical to its function. Vinylmagnesium iodide and its bromide counterpart are instrumental in transformations where the control of stereochemistry and regiochemistry is paramount.
Stereoselective Glycosidation Reactions with Vinylmagnesium Bromide
The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is of significant interest due to their increased metabolic stability. While direct glycosidation using vinyl Grignard reagents as nucleophiles on glycosyl donors is not the most common approach, metal-catalyzed cross-coupling reactions have emerged as a powerful strategy. A notable example is the diastereoselective cobalt-catalyzed cross-coupling of 1-bromo glycosides with vinyl Grignard reagents. researchgate.netsunderland.ac.uk This method provides C-vinyl glycosides with high stereoselectivity, favoring the α-anomer in the mannose and galactose series. sunderland.ac.uk
| Glycosyl Bromide | Grignard Reagent | Catalyst System | Product (α/β ratio) | Yield (%) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Vinylmagnesium bromide | [Co(acac)₃]/tmeda | 1.3:1 | 75 |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl bromide | Vinylmagnesium bromide | [Co(acac)₃]/tmeda | >20:1 | 80 |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromide | Vinylmagnesium bromide | [Co(acac)₃]/tmeda | >20:1 | 82 |
| Data from a study on diastereoselective cobalt-catalyzed C-glycosylation. sunderland.ac.uk |
Stereochemical Control in Alkene and Diene Synthesis
The stereochemical outcome of reactions involving vinylmagnesium iodide is crucial for the synthesis of complex molecules with defined geometries.
Alkene Synthesis: The addition of vinyl Grignard reagents to carbonyl compounds to form allylic alcohols can be rendered enantioselective through the use of chiral ligands. For instance, the vinylation of aldehydes catalyzed by a magnesium complex of a chiral BINOL derivative has been shown to produce chiral allylic alcohols, albeit with moderate enantiomeric excess. nih.govresearchgate.net The stereochemistry of the resulting alkene in other reactions is often dictated by the reaction mechanism and the nature of the electrophile. mdpi.com
| Aldehyde | Chiral Ligand | Product Enantiomeric Excess (ee %) |
| Benzaldehyde | (S)-3,3'-Dimethyl BINOLate | 63 |
| 4-Chlorobenzaldehyde | (S)-3,3'-Dimethyl BINOLate | 58 |
| 2-Naphthaldehyde | (S)-3,3'-Dimethyl BINOLate | 55 |
| Data from a study on the enantioselective vinylation of aldehydes. nih.gov |
Diene Synthesis: Vinylmagnesium iodide is a key reagent in the stereocontrolled synthesis of 1,3-dienes. Nickel-catalyzed Kumada cross-coupling reactions between vinylmagnesium bromide and vinyl phosphates have been developed for the preparation of 2-substituted 1,3-dienes with high levels of stereocontrol. acs.org The choice of the nickel catalyst and reaction temperature can influence the isomeric purity of the resulting diene. acs.org Furthermore, iron-catalyzed coupling of Grignard reagents with dienol phosphates provides a stereoselective route to terminal conjugated dienes. organic-chemistry.org
| Vinyl Phosphate | Grignard Reagent | Catalyst | Product | Yield (%) | E/Z Ratio |
| Diethyl (1-cyclohexenyl) phosphate | Vinylmagnesium bromide | NiCl₂(PCy₃)₂ | 1-Vinylcyclohexene | 95 | N/A |
| Diethyl (1-phenylvinyl) phosphate | Vinylmagnesium bromide | Ni(acac)₂ | 2-Phenyl-1,3-butadiene | 88 | N/A |
| Diethyl (E)-(1-propenyl) phosphate | Vinylmagnesium bromide | NiCl₂(dppe) | (E)-1,3-Pentadiene | 85 | >98:2 |
| Illustrative data from nickel-catalyzed diene synthesis. acs.org |
Mechanistic Investigations of Vinylmagnesium Iodide Reactivity
Elucidation of Reaction Pathways in Nucleophilic Additions
The addition of vinylmagnesium iodide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. The elucidation of its reaction pathways is key to controlling the regioselectivity and stereoselectivity of the products.
The regioselectivity of vinylmagnesium iodide addition to ketones, particularly those with heteroatomic substituents, can lead to either C-alkylation (the typical Grignard addition to the carbonyl carbon) or O-alkylation. nih.govmdpi.com The outcome is influenced by the electronic properties of the substrate. For instance, in reactions with bis(2-benzothiazolyl)ketone, the delocalization of the negative charge in the intermediate species plays a crucial role in directing the attack of the vinyl Grignard reagent. nih.govresearchgate.net The presence of substituents on the vinyl group of the Grignard reagent also significantly impacts the regioselectivity, suggesting that both steric and electronic factors in the transition state assembly are critical. mdpi.com
Stereocontrol in the nucleophilic addition of Grignard reagents is often governed by principles such as Cram's rule, the Felkin-Anh model, and chelation control. uvic.ca In the case of vinylmagnesium iodide additions to chiral aldehydes and ketones, chelation control can be a dominant factor in determining the stereochemical outcome. nih.govnih.gov The magnesium atom of the Grignard reagent can coordinate with a Lewis basic group (e.g., an ether or an amino group) on the substrate, leading to a cyclic transition state. nih.gov This chelation locks the conformation of the substrate, allowing the vinyl nucleophile to attack the carbonyl carbon from the less hindered face, thus leading to a high degree of diastereoselectivity. nih.govresearchgate.net The halide atom in the Grignard reagent can also influence the Lewis acidity of the magnesium center and, consequently, the geometry of the chelate, which in turn affects the stereoselectivity. nih.gov
| Factor | Influence on Regioselectivity (C- vs. O-alkylation) | Influence on Stereoselectivity |
|---|---|---|
| Substrate Electronics | Delocalization of negative charge in intermediates can favor O-alkylation. nih.govresearchgate.net | - |
| Grignard Reagent Substitution | Steric and electronic properties of vinyl substituents affect the reaction pathway. mdpi.com | - |
| Chelating Groups on Substrate | - | Formation of a cyclic transition state leads to high diastereoselectivity. nih.govnih.gov |
| Halide in Grignard Reagent | - | Affects the Lewis acidity of magnesium and the geometry of the chelate. nih.gov |
The concept of Complex Induced Proximity Effects (CIPE) is closely related to chelation control in explaining the stereoselectivity of Grignard reactions. CIPE posits that the pre-coordination of the Grignard reagent to a functional group on the substrate brings the nucleophilic vinyl group into close proximity to the electrophilic carbonyl carbon, facilitating an intramolecular-like addition. This coordination directs the trajectory of the nucleophilic attack, leading to a specific stereoisomer. nih.gov
In the context of vinylmagnesium iodide, the magnesium atom acts as a Lewis acid, forming a complex with a heteroatom (like oxygen or nitrogen) in the substrate. This complexation not only activates the carbonyl group towards nucleophilic attack but also rigidly holds the vinyl moiety in a specific orientation relative to the substrate. libretexts.orgpressbooks.pub This pre-organization in the transition state is a manifestation of CIPE and is a powerful tool for achieving high levels of stereocontrol in the synthesis of complex molecules. nih.gov
Mechanistic Aspects of Metal-Catalyzed Cross-Coupling Reactions
Vinylmagnesium iodide is a key reagent in metal-catalyzed cross-coupling reactions, such as the Kumada coupling, for the formation of new carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org The mechanism of these reactions typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: This is often the initial and rate-determining step in the catalytic cycle, where the metal catalyst (typically palladium or nickel in a low oxidation state, e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organic halide. csbsju.educhemrxiv.org In the case of vinyl iodide, the oxidative addition to a Pd(0) complex is a well-studied process. researchgate.net Computational studies suggest that for aryl and vinyl halides, a three-centered concerted mechanism is often favored. chemrxiv.org The reaction of Ni(0) with aryl halides can proceed through both concerted and radical pathways, with the operative mechanism depending on the electronic properties of the ligand and the aryl halide. nih.gov
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the metal center are eliminated to form the final product, and the metal catalyst is regenerated in its initial low oxidation state. researchgate.netosti.gov For palladium complexes, the reductive elimination of R-R' (where R and R' can be vinyl groups) from a square-planar tetracoordinated cis-[PdR(R')(PR3)2] intermediate has been studied using Density Functional Theory (DFT). researchgate.net The facility of this step can be influenced by the nature of the ligands and the presence of additives.
The design of the ligands coordinated to the metal center has a profound impact on the efficiency and selectivity of the cross-coupling reaction. manchester.ac.uknih.govuu.nl The steric and electronic properties of the ligands, typically phosphines, can influence every step of the catalytic cycle. manchester.ac.uklibretexts.orgnih.gov
Steric Effects: Bulky ligands can promote the dissociation of a ligand to create a vacant coordination site necessary for oxidative addition. They can also influence the rate of reductive elimination. manchester.ac.uk
Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing ligands can promote reductive elimination. manchester.ac.uklibretexts.orgnih.gov The electronic properties of phosphine (B1218219) ligands can be quantitatively assessed using parameters like the carbonyl stretching frequencies in metal-carbonyl complexes. libretexts.org
The interplay of these steric and electronic effects allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific cross-coupling reaction involving vinylmagnesium iodide. nih.govuu.nl
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination |
|---|---|---|
| Steric Bulk | Can promote ligand dissociation to create a vacant site. manchester.ac.uk | Can influence the rate of product formation. manchester.ac.uk |
| Electron-Donating | Increases electron density on the metal, facilitating this step. libretexts.org | May slow down this step. nih.gov |
| Electron-Withdrawing | May hinder this step. nih.gov | Can promote this step. nih.gov |
While the classical mechanism for Kumada coupling involves a mononuclear metal center, there is growing evidence for the involvement of binuclear or bimetallic species in the catalytic cycle, particularly in nickel-catalyzed reactions. nih.govacs.org Mechanistic studies on alkyl-alkyl Kumada coupling have suggested a bimetallic oxidative addition pathway involving two nickel centers and radical intermediates. nih.govacs.org
In these proposed mechanisms, a transient bimetallic species, such as (N2N)Ni-alkyl, is identified as the key intermediate responsible for the activation of the alkyl halide. nih.gov Although these studies focus on alkyl-alkyl coupling, the possibility of similar bimetallic pathways operating in the cross-coupling of vinylmagnesium iodide cannot be ruled out and represents an active area of research. Such binuclear mechanisms could explain certain reactivity patterns and selectivities that are not fully accounted for by the traditional mononuclear catalytic cycle. researchgate.net
Insights into Vinylmagnesium Intermediate Formation and Reactivity in Catalytic Cycles
The utility of vinylmagnesium iodide in organic synthesis is significantly amplified through its participation in transition metal-catalyzed cross-coupling reactions. In these catalytic cycles, the vinyl Grignard reagent does not act directly on the organic halide. Instead, it serves as a crucial nucleophilic partner that transfers its vinyl group to a transition metal center. This process, known as transmetalation, generates a vinyl-metal intermediate, which is the key player in the subsequent bond-forming step. The nature of the catalyst (commonly based on nickel, palladium, or iron) dictates the specific mechanism and the intermediates involved.
In nickel- and palladium-catalyzed cycles, such as the Kumada-Tamao-Corriu coupling, the generally accepted mechanism involves a series of well-defined steps. dokumen.pub A low-valent metal complex, typically M(0), initiates the cycle by undergoing oxidative addition with an organic halide (R-X), forming a M(II) intermediate. The vinylmagnesium iodide then enters the cycle, reacting with this intermediate in a transmetalation step. This step involves the exchange of the halide on the metal center for the vinyl group from the Grignard reagent, forming a diorganometal complex and magnesium dihalide. The crucial C-C bond is then formed through reductive elimination, where the vinyl group and the other organic group are expelled from the metal center as the final coupled product, regenerating the M(0) catalyst to continue the cycle. dokumen.pub
A detailed mechanistic study of the nickel-catalyzed Kumada cross-coupling reaction between enol phosphates and vinylmagnesium bromide confirms that the process operates via a Ni(0)/Ni(II) catalytic manifold. acs.org The productive cycle follows the classical sequence of oxidative addition, transmetalation, and reductive elimination. acs.org In some systems, variations can occur. For instance, in a nickel-catalyzed alkylative dimerization of vinyl Grignard reagents, it has been proposed that two molecules of the vinyl Grignard react with a Ni(II) precursor to generate a divinylnickel intermediate. This species can then undergo reductive coupling to form a nickel–butadiene complex, which is a key intermediate in the catalytic cycle. uwindsor.ca
Iron-catalyzed cross-coupling reactions offer a more cost-effective and environmentally benign alternative, though their mechanisms can be more complex. The catalytic cycle is thought to begin with the reduction of an iron salt (e.g., Fe(acac)₃) by the Grignard reagent to form low-valent iron cluster species, sometimes formulated as [Fe(MgX)₂]. acgpubs.org This highly reactive species undergoes oxidative addition with the organic halide. A subsequent transmetalation with another molecule of vinylmagnesium iodide generates a diorganoiron intermediate. Finally, reductive elimination yields the cross-coupled product and regenerates the active iron catalyst. acgpubs.org
The table below summarizes key aspects of vinylmagnesium intermediate formation in different catalytic systems.
| Catalyst System | Proposed Key Intermediate(s) | Mechanistic Steps |
| Nickel (Kumada Coupling) | LₙNi(0), LₙNi(II)(R)(X), LₙNi(II)(R)(vinyl) | Oxidative Addition → Transmetalation → Reductive Elimination |
| Nickel (Alkylative Dimerization) | Divinylnickel complex, Nickel-butadiene complex | Formation of Divinylnickel → Reductive Coupling → Further Reaction |
| Palladium (Murahashi Variant) | LₙPd(0), LₙPd(II)(R)(X), LₙPd(II)(R)(vinyl) | Oxidative Addition → Transmetalation → Reductive Elimination |
| Iron | [Fe(MgX)₂] clusters, Organoiron halide, Diorganoiron species | Catalyst Formation → Oxidative Addition → Transmetalation → Reductive Elimination |
Computational Support for Mechanistic Postulations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving vinylmagnesium iodide. These theoretical studies provide detailed energetic and structural information about transient intermediates and transition states that are often difficult or impossible to observe experimentally.
DFT calculations have been employed to investigate the mechanisms of iron-catalyzed cross-coupling reactions involving Grignard reagents. For the cross-coupling between a haloalkane and an aryl Grignard reagent catalyzed by an iron-phosphine complex, DFT studies have revealed a complex Fe(I)/Fe(II)/Fe(III) mechanism. nih.govmdpi.com This pathway involves the generation of alkyl radical intermediates. The calculations explain the selectivity for cross-coupling over side reactions like β-hydrogen elimination by detailing the energetics of the competing pathways. nih.govmdpi.com While this specific study used an aryl Grignard, the mechanistic insights into the multiple oxidation states of iron and the potential for radical pathways are highly relevant for understanding the reactivity of vinylmagnesium iodide in similar iron-catalyzed systems.
In the context of palladium catalysis, computational studies have provided evidence for the formation and reactivity of key intermediates. For example, in a study of the Pd-catalyzed fluorination of cyclic vinyl triflates, DFT calculations were used to evaluate the proposed catalytic cycle. chemrxiv.org The calculations supported a mechanism involving the oxidative addition of the vinyl triflate to a Pd(0) complex to form a vinyl-Pd(II) intermediate, represented as [L₁Pd(vinyl)]⁺. The subsequent steps, including fluoride (B91410) addition and reductive elimination, were also modeled to understand the reaction's regioselectivity. chemrxiv.org These findings computationally validate the existence of vinyl-palladium species, which are the central intermediates formed after transmetalation from vinylmagnesium iodide in palladium-catalyzed cross-coupling reactions.
Furthermore, DFT calculations have shed light on reactions where the Grignard reagent is part of a cooperative catalytic system. In the magnesium-catalyzed enantioselective hydroboration, DFT and NMR studies pointed towards a metal-ligand cooperative catalysis pathway. researchgate.net While not a cross-coupling reaction, this work demonstrates the power of computational methods to unravel the nuanced interactions between magnesium-based reagents (conceptually related to Grignard reagents), chiral ligands, and substrates, which is crucial for designing and optimizing asymmetric catalytic reactions involving vinylmagnesium iodide. researchgate.net
The following table highlights key findings from computational studies relevant to the mechanistic understanding of vinylmagnesium iodide reactivity.
| Computational Method | Catalytic System Studied | Key Mechanistic Insights from Calculations |
| Density Functional Theory (DFT) | Iron-SciOPP Catalyzed Aryl Grignard-Alkyl Halide Coupling | Supported a complex Fe(I)/Fe(II)/Fe(III) catalytic cycle involving radical intermediates; explained selectivity of cross-coupling over elimination. nih.govmdpi.com |
| Density Functional Theory (DFT) | Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates | Validated the formation of a key [L₁Pd(vinyl)]⁺ intermediate and provided energetic details for the steps governing regioselectivity. chemrxiv.org |
| Density Functional Theory (DFT) | Mg-Catalyzed Asymmetric Hydroboration | Elucidated a metal-ligand cooperative pathway, providing insight into the role of the magnesium center and ligand in catalysis. researchgate.net |
Stereochemical Control and Asymmetric Synthesis Utilizing Vinylmagnesium Reagents
Chiral Auxiliaries and Substrate-Controlled Stereoselectivity in Grignard Additions
One of the foundational strategies for achieving stereocontrol in the addition of vinylmagnesium iodide to carbonyl compounds is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
In the context of vinyl Grignard additions, chiral auxiliaries are typically attached to the electrophilic substrate, such as an aldehyde, ketone, or imine. The steric and electronic properties of the auxiliary create a chiral environment that biases the approach of the vinylmagnesium iodide nucleophile to one of the two prochiral faces of the carbonyl or imine group. This substrate-controlled approach relies on the formation of a rigid chelated transition state involving the magnesium atom of the Grignard reagent, the carbonyl oxygen, and a heteroatom on the chiral auxiliary.
For example, N-acyloxazolidinones and N-tert-butanesulfinyl imines are effective chiral auxiliaries. The addition of a vinyl Grignard reagent to an aldehyde functionalized with a chiral oxazolidinone can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a five- or six-membered chelate between the magnesium ion and the carbonyl and auxiliary's heteroatoms, forcing the vinyl group to add from the less sterically hindered face. Similarly, the addition of vinylmagnesium reagents to chiral N-tert-butanesulfinyl imines provides a reliable route to chiral amines with high diastereomeric excess. The stereoselectivity is rationalized by a six-membered ring transition state where the magnesium coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine group.
The effectiveness of this strategy is summarized in the following table, which illustrates typical outcomes for such reactions.
| Chiral Auxiliary | Electrophile | Reagent | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | α,β-Unsaturated Acyl Imide | Vinylmagnesium Bromide/Iodide | >95% |
| (R)-tert-Butanesulfinamide | Aldimine | Vinylmagnesium Bromide/Iodide | >90% |
| Pseudoephedrine | α,β-Unsaturated Enamide | Vinylmagnesium Bromide | 88-93% |
Ligand-Controlled Asymmetric Induction in Catalytic Processes
An alternative and often more atom-economical approach to stereocontrol is the use of chiral ligands that coordinate to the magnesium center of the vinyl Grignard reagent. This strategy, known as reagent control, modifies the nucleophile itself, creating a chiral organometallic complex that can enantioselectively discriminate between the prochiral faces of an achiral electrophile. A significant advantage of this method is the potential for catalysis, where only a substoichiometric amount of the chiral ligand is required.
The development of effective chiral ligands for Grignard additions has been a long-standing challenge due to the high reactivity of the reagent and its complex solution behavior (e.g., the Schlenk equilibrium). However, significant progress has been made. Bidentate and tridentate ligands that can form stable, well-defined complexes with the magnesium ion have proven most successful.
A notable example is the use of chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives in the enantioselective vinylation of aldehydes. nih.gov Research has shown that a magnesium complex of (S)-3,3'-dimethyl BINOLate can effectively catalyze the addition of vinylmagnesium bromide to various aldehydes, achieving moderate to good enantioselectivity. nih.gov To temper the reactivity of the Grignard reagent, additives are sometimes employed. For instance, the deactivation of vinylmagnesium bromide with bis(2-[N,N'-dimethylamino]ethyl) ether (BDMAEE) in the presence of the chiral magnesium BINOLate catalyst has been shown to improve enantiomeric excess (ee), with values reaching up to 63% being reported. nih.gov
Another successful class of ligands is derived from 1,2-diaminocyclohexane (DACH). nih.govrsc.org N,N,O-tridentate chiral ligands incorporating a DACH backbone and a biaryl component have been designed for the asymmetric addition of Grignard reagents to ketones, enabling the synthesis of highly enantioenriched tertiary alcohols with quaternary stereocenters (up to 95% ee). nih.govrsc.org These ligands create a well-defined chiral pocket around the magnesium ion, effectively shielding one face of the ketone from attack. nih.govrsc.org
| Ligand Type | Substrate | Reagent | Key Features | Achieved Enantiomeric Excess (ee) |
| (S)-3,3'-dimethyl BINOLate | Aldehydes | Vinylmagnesium Bromide + BDMAEE | Catalytic magnesium complex | Up to 63% nih.gov |
| DACH-derived biaryl ligand | Ketones | Grignard Reagents | Stoichiometric ligand use | Up to 95% nih.govrsc.org |
| Proline-derived diamine | Aldehydes | Dialkylmagnesium | Forms active monomeric species | Up to 68% |
Diastereoselective Synthesis of Complex Molecular Architectures
Vinylmagnesium iodide is a key reagent in diastereoselective synthesis, where the goal is to control the relative configuration of multiple stereocenters within a molecule. In these reactions, one or more existing stereocenters in the substrate direct the formation of a new stereocenter during the addition of the vinyl group. This substrate-controlled diastereoselectivity is fundamental to the synthesis of complex acyclic and cyclic systems.
The construction of complex natural products often relies on the highly diastereoselective introduction of functional groups. The addition of vinylmagnesium iodide to chiral aldehydes and ketones is a common and effective method for building up carbon skeletons with precise stereochemical control. The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models.
For instance, in the synthesis of polyketide natural products, a vinyl group can be added to a β-hydroxy ketone or a related chiral precursor. Chelation of the magnesium ion between the carbonyl oxygen and the existing hydroxyl group can lock the conformation of the substrate, leading to a highly selective attack of the vinyl nucleophile. This strategy has been employed in the synthesis of precursors to macrolides like leiodermatolide, where a vinyl iodide fragment is coupled with another complex segment. researchgate.net The stereocontrolled addition of a vinyl nucleophile to a chiral aldehyde fragment is a critical step in establishing the correct relative stereochemistry of the final product.
The vinyl group introduced by vinylmagnesium iodide can serve as a handle for further stereospecific transformations, enabling the construction of more complex olefinic structures like fluoro-olefins and conjugated dienes.
Fluoro-Olefins: The stereoselective synthesis of monofluoroalkenes is of great interest in medicinal chemistry, as the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, modulating the molecule's metabolic stability and binding affinity. While direct vinylation with a fluorinated Grignard reagent is challenging, vinylmagnesium iodide can be used to generate an intermediate that is subsequently transformed. For example, addition of vinylmagnesium iodide to a ketone generates a tertiary alcohol. This can then undergo a deoxydifluorination reaction or other fluorination protocols where the stereochemistry of the adjacent centers influences the geometry of the resulting fluoro-olefin. More direct methods often involve the coupling of a vinyl metal species with a fluorine source or a fluorinated building block, where the stereochemistry of the vinyl component is critical. nih.govnih.gov
Conjugated Dienes: Vinylmagnesium iodide is a valuable precursor for the stereoselective synthesis of conjugated dienes, which are important structural motifs in many natural products and polymers. One of the most common methods is the palladium- or nickel-catalyzed cross-coupling of vinylmagnesium iodide with a vinyl halide or triflate. These reactions, such as the Suzuki or Negishi coupling (after transmetalation), are known to proceed with retention of the double bond geometry of both coupling partners. Therefore, using a stereochemically defined vinyl iodide and a stereochemically defined vinylmagnesium reagent allows for the predictable synthesis of (E,E), (E,Z), (Z,E), or (Z,Z) dienes.
| Desired Product | Synthetic Strategy | Reagents | Key Feature |
| Conjugated Diene | Palladium-catalyzed cross-coupling | Vinylmagnesium Iodide + Vinyl Halide | Retention of olefin geometry |
| Fluoro-Olefins | Iodofluorination of alkynes | Silver(I) catalyst, F-source, I-source | Access to (Z)-β-fluoro-vinyl iodonium (B1229267) salts nih.gov |
Stereochemical Fidelity in Cross-Coupling Reactions of Vinyl Iodides
A critical aspect of using vinyl reagents in synthesis is ensuring the stereochemical integrity of the double bond throughout a reaction sequence. Vinyl iodides, which can be readily prepared with high stereopurity (either E or Z), are excellent substrates for transition-metal-catalyzed cross-coupling reactions. wikipedia.org A key advantage of using vinyl iodides over other vinyl halides is their higher reactivity, which often allows for milder reaction conditions. wikipedia.org
In reactions like Suzuki, Stille, Heck, and Sonogashira couplings, the oxidative addition of the vinyl iodide to the low-valent metal catalyst (e.g., Pd(0)) proceeds with retention of configuration. wikipedia.org The subsequent steps of transmetalation and reductive elimination also typically occur with retention of the olefin geometry. nih.gov This high stereochemical fidelity means that the E/Z geometry of the starting vinyl iodide is directly translated into the E/Z geometry of the final coupled product. wikipedia.orgnih.gov
This principle is of paramount importance in total synthesis, where the geometry of a double bond can be crucial for biological activity or for directing subsequent cyclization reactions. For example, the synthesis of a complex natural product might involve the late-stage coupling of a stereodefined vinyl iodide fragment with a vinylorganometallic reagent (which could be prepared from vinylmagnesium iodide via transmetalation). The success of the synthesis hinges on the predictable and high-fidelity transfer of the stereochemical information from the precursors to the final product. Borylative couplings of vinyl iodides also proceed stereospecifically, further highlighting their utility in stereocontrolled synthesis. nih.govresearchgate.net
Catalytic Applications and Synthetic Utility of Vinylmagnesium Reagents
Strategic Applications in Fine Chemical Synthesis and Materials Science
Vinylmagnesium iodide, a prominent member of the vinyl Grignard reagent family, serves as a versatile nucleophilic vinylating agent in the synthesis of a wide array of fine chemicals. Its reactivity allows for the facile formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. One of its key applications is in the synthesis of allylic alcohols. These compounds, which contain both a double bond and a hydroxyl group, are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances guidechem.com. The vinyl group can be introduced by reacting vinylmagnesium iodide with various electrophiles such as aldehydes, ketones, and epoxides guidechem.com. For instance, it has been utilized in the synthesis of a key intermediate for the anti-ovarian cancer drug, Rucaparib guidechem.com.
In the realm of materials science, the incorporation of vinyl iodide functionalities into polymers is a strategy for creating advanced materials with tunable properties. While the direct polymerization of vinylmagnesium iodide is not a standard method, polymers containing vinyl iodide groups can be synthesized through various organocatalytic chain-end transformation reactions rsc.org. These vinyl iodide-functionalized polymers are valuable precursors for post-polymerization modifications. The carbon-iodine bond can participate in a variety of cross-coupling reactions, allowing for the attachment of different functional moieties to the polymer backbone nih.gov. This approach enables the development of "smart" materials and functional polymers for diverse applications. Another relevant area is the formation of poly(vinyl alcohol)-iodine composites. These materials have applications in polarizing films for liquid crystal displays (LCDs) and have been investigated for their antibacterial properties in wound healing applications eijppr.comrsc.orgresearchgate.net. The interaction between the poly(vinyl alcohol) matrix and iodine gives rise to the unique optical and biological properties of these materials eijppr.comrsc.orgresearchgate.net.
Role in Hydroformylation Reactions and Other C1-Incorporation Processes
Hydroformylation, also known as the oxo process, is a major industrial process that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. This reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium, in the presence of carbon monoxide and hydrogen (synthesis gas). The resulting aldehydes are crucial intermediates for the production of alcohols, carboxylic acids, and other valuable chemicals.
A review of the scientific literature does not indicate a direct role for vinylmagnesium iodide as a substrate or catalyst in the conventional hydroformylation process. The mechanism of hydroformylation involves the coordination of an alkene to a metal hydride catalyst, followed by migratory insertion steps. The introduction of a pre-formed organometallic reagent like vinylmagnesium iodide is not a feature of this catalytic cycle.
However, the broader concept of C1-incorporation, which involves the introduction of a single carbon atom into a molecule, can be considered in the context of Grignard reagents. A relevant reaction is the formylation of Grignard reagents, where a formyl group is introduced by reacting the Grignard reagent with a formylating agent. While this is a well-established method for arylmagnesium compounds to produce arenecarbaldehydes using electrophiles like dimethylformamide thieme-connect.de, the specific application of this method to vinylmagnesium iodide to yield acrolein or its derivatives is not a widely documented synthetic strategy. Therefore, based on available literature, a significant role for vinylmagnesium iodide in hydroformylation or other mainstream C1-incorporation processes has not been established.
Development of Borylative Coupling Reactions: Transition Metal-Free Methodologies
A significant advancement in the synthetic utility of vinylmagnesium reagents is their application in transition-metal-free borylative coupling reactions. These methods provide a powerful and more sustainable alternative to traditional transition-metal-catalyzed cross-coupling reactions for the synthesis of valuable organoboron compounds. Specifically, stereoselective borylative couplings of vinyl iodides with various nucleophiles, including Grignard reagents, have been developed. These reactions proceed through a stereospecific hydroboration of the vinyl iodide, followed by a stereospecific 1,2-metallate rearrangement, to yield substituted boronic esters nih.govcore.ac.ukrsc.org.
The process can be conducted as a one-pot cascade, which enhances its efficiency and practicality nih.gov. The reaction is initiated by the hydroboration of a vinyl iodide, which is then followed by the addition of an organometallic reagent, such as vinylmagnesium bromide, to induce a 1,2-metallate rearrangement. This sequence allows for the formation of a diverse range of substituted boronic esters with good to excellent diastereoselectivity nih.gov. The versatility of this methodology is demonstrated by its compatibility with a variety of Grignard reagents, including alkyl, benzyl, and cyclopropyl Grignard reagents nih.gov.
The table below summarizes the yields of different boronic esters and their corresponding alcohols obtained through this transition-metal-free borylative coupling of a vinyl iodide with various Grignard reagents.
| Entry | Grignard Reagent | Product (Boronic Ester) | Yield (%) | Product (Alcohol) | Yield (%) |
| 1 | MeMgBr | 3aa | 76 | 4aa | 72 |
| 2 | EtMgBr | 3ab | Similar to 3aa | - | - |
| 3 | BnMgBr | 3ac | Similar to 3aa | - | - |
| 4 | c-PrMgBr | 3ad | Similar to 3aa | - | - |
| 5 | c-BuMgBr | 3ae | Similar to 3aa | - | - |
| 6 | Vinylmagnesium bromide | 3ca | 60 | 4ca | 53 (90 in two steps) |
Data sourced from a study on borylative transition-metal-free couplings nih.gov.
This transition-metal-free approach is significant as it avoids the use of expensive and potentially toxic heavy metals, which aligns with the principles of green chemistry. The resulting alkyl and allyl boronic esters are highly valuable synthetic intermediates due to their stability and the wide range of stereoselective transformations they can undergo nih.govcore.ac.ukrsc.org.
Synthesis of Functionalized Styrenes for Polymer and Organic Materials Applications
Functionalized styrenes are important monomers for the synthesis of a variety of polymers and organic materials with tailored properties. Vinylmagnesium iodide and related Grignard reagents are useful tools for the synthesis of such functionalized styrenes. A common strategy involves the reaction of a Grignard reagent derived from a substituted bromostyrene with an electrophile to introduce a functional group. For example, the Grignard reagent synthesized from 4-bromostyrene can react with aldehydes and ketones to produce bifunctional monomers containing both a vinyl group for polymerization and a hydroxyl group for further chemical modification or to impart specific properties to the resulting polymer rsc.org. These hydroxyl-functionalized styrene (B11656) monomers can be used as comonomers in polymerization with styrene or acrylonitrile to create copolymers with altered surface properties, potentially acting as surfactants or coupling agents in polymer blends rsc.org.
While the direct use of vinylmagnesium iodide to build a functionalized styrene is less common, the principles of Grignard chemistry are central to these synthetic strategies. The reaction of organomagnesium reagents with styrene oxide is another route to functionalized styrene derivatives. The addition of dialkylmagnesium reagents to styrene oxide typically occurs at the benzylic position, leading to the formation of substituted 1-phenylethanol derivatives.
The table below presents examples of bifunctional monomers synthesized from the Grignard reagent of 4-bromostyrene and various carbonyl compounds.
| Carbonyl Compound | Resulting Monomer |
| Acetophenone | 4-vinyl-α-methyl-α-phenylbenzenemethanol |
| Methyl ethyl ketone | 4-vinyl-α-ethyl-α-methylbenzenemethanol |
| Butyraldehyde | 4-vinyl-α-propylbenzenemethanol |
| Benzaldehyde | 4-vinyl-α-phenylbenzenemethanol |
Adapted from a study on the synthesis of hydroxyl-functionalized styrene monomers rsc.org.
Furthermore, the synthesis of polymers that already contain vinyl iodide functionalities is an emerging area in materials science nih.gov. This can be achieved through methods like iodo-yne polymerization. The resulting polymers with pendant vinyl iodide groups are highly valuable for post-polymerization modification via cross-coupling reactions, enabling the creation of advanced materials with precisely controlled structures and functions nih.gov.
Computational and Theoretical Chemistry Studies of Vinylmagnesium Iodide
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study Grignard reagents to elucidate reaction energetics and identify transition state structures.
Theoretical investigations into the formation of vinyl Grignard reagents, specifically the insertion of a magnesium atom into the carbon-halogen bond of vinyl halides, have been performed using DFT calculations. For instance, studies using the B3LYP density functional with a 6-311G(d,p) basis set have successfully modeled the insertion of Mg into vinyl halides (C2H3X, where X = F, Cl, Br). researchgate.netrasayanjournal.co.in These calculations reveal a three-centered transition state for the insertion reaction. researchgate.netrasayanjournal.co.in The potential energy profile along the intrinsic reaction coordinate confirms that these are true transition states lying on the potential energy surface. researchgate.netrasayanjournal.co.in
Energetics data from these DFT studies indicate that the formation of vinyl Grignard reagents is an exothermic process. researchgate.netrasayanjournal.co.in The inclusion of electron correlation in the calculations has been shown to increase the calculated exothermicity of these reactions. researchgate.netrasayanjournal.co.in These computational findings are consistent with results from other high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) calculations. researchgate.netrasayanjournal.co.in
DFT methods are also crucial for studying the mechanisms of reactions involving Grignard reagents, such as cross-coupling reactions. For example, in iron-catalyzed cross-coupling between haloalkanes and aryl Grignard reagents, DFT calculations (specifically using the B3LYP-D3 functional) have been used to explore the reaction pathways. mdpi.comnih.gov These studies help in understanding the spin-state energies of intermediate iron complexes and elucidating complex mechanisms like the FeI/FeII/FeIII catalytic cycle. mdpi.comnih.gov The choice of the exchange-correlation functional in DFT is critical, as it can significantly impact the computed spin-state energies of metal complexes. mdpi.com
| Reaction Step | System | Calculated Property | Finding | Citation |
|---|---|---|---|---|
| Mg Insertion | C2H3X (X=F, Cl, Br) + Mg | Reaction Energetics | Exothermic | researchgate.netrasayanjournal.co.in |
| Mg Insertion | C2H3X (X=F, Cl, Br) + Mg | Transition State | 3-centered transition state identified | researchgate.netrasayanjournal.co.in |
| Product Analysis | C2H3MgX (X=F, Cl, Br) | Bond Character | Mg-C and Mg-X bonds show ionic character | researchgate.netrasayanjournal.co.in |
Modeling of Intermediates and Reaction Coordinate Analysis
The behavior of Grignard reagents in solution is complex, involving an equilibrium between various species, known as the Schlenk equilibrium. acs.orgnih.govnih.govwikipedia.org Computational modeling is essential for characterizing the structures and relative stabilities of the various monomers, dimers, and other aggregates present in solution. acs.orgnih.gov
2 RMgX ⇌ MgR₂ + MgX₂
Ab initio molecular dynamics simulations have been employed to study the Schlenk equilibrium for model Grignard reagents like CH₃MgCl in tetrahydrofuran (B95107) (THF). acs.orgnih.gov These studies show that the reaction proceeds through the formation of dinuclear species bridged by chlorine atoms. acs.orgnih.gov The magnesium atoms in these intermediates can be coordinated by varying numbers of solvent molecules, and the dynamic exchange of these solvent molecules is a key factor driving the equilibrium. acs.orgnih.gov The energy differences between various solvated dimeric structures are often small, typically less than 5 kcal/mol, indicating that multiple species coexist at room temperature. nih.gov
For more complex systems, such as thiophene (B33073) Grignard reagents, quantum chemical investigations have revealed that the Schlenk equilibrium involves intricate pathways with various dimeric intermediates. nih.gov The stability of these intermediates can be influenced by interactions involving the π-systems of the organic groups. nih.gov
Reaction coordinate analysis, as performed in the study of magnesium insertion into vinyl halides, helps to map the entire energy landscape of a reaction from reactants to products. researchgate.netrasayanjournal.co.in By following the intrinsic reaction coordinate (IRC) from the transition state, chemists can confirm that the identified transition structure correctly connects the reactants and products on the potential energy surface. researchgate.netrasayanjournal.co.in This analysis provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction.
Predictive Capabilities for Regio- and Stereoselectivity in Vinyl Grignard Reactions
Computational chemistry offers powerful tools for predicting the outcome of reactions where multiple products can be formed. For vinyl Grignard reactions, this includes predicting both regioselectivity (where the vinyl group adds) and stereoselectivity (the 3D arrangement of the resulting product).
The regioselectivity of the addition of vinylmagnesium bromide to heteroaromatic ketones has been studied, revealing a competition between C-alkylation (the typical Grignard addition to the carbonyl carbon) and O-alkylation. nih.gov The outcome depends on the structure of the ketone, particularly the ability of the heterocyclic rings to delocalize the negative charge in the intermediate. nih.gov This suggests that computational modeling of the intermediates and transition states could predict the C- vs. O-alkylation ratio by comparing the activation energies for the competing pathways.
Advances in computational methods, including the combination of DFT and machine learning (ML), are enhancing the ability to predict reaction outcomes. nih.gov ML models can be trained on datasets of known reaction outcomes to predict the regioselectivity of new transformations, with DFT calculations being used to refine predictions for more challenging cases. nih.govchemrxiv.org
Predicting stereoselectivity is a major focus of computational organic chemistry. rsc.org For enantioselective reactions, such as the vinylation of aldehydes catalyzed by chiral ligands, computational modeling can explain the origin of the observed enantiomeric excess (ee). nih.govresearchgate.net By modeling the transition states for the formation of the different stereoisomers, the energy difference (ΔΔG‡) between them can be calculated. This energy difference is directly related to the ratio of the products, allowing for a quantitative prediction of stereoselectivity. These models help in understanding how the chiral catalyst creates a stereochemically biased environment that favors the formation of one enantiomer over the other.
Computational Insights into Magnesium-Halogen Exchange Processes
The magnesium-halogen exchange is a crucial reaction for preparing functionalized Grignard reagents that are otherwise inaccessible. acs.orgresearchgate.net Computational studies provide fundamental insights into the thermodynamics and kinetics of these exchange processes.
DFT calculations have been used to model the exchange reaction between various organic halides and Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form "turbo-Grignard" reagents. acs.orggmu.edu These studies suggest that the exchange is largely thermodynamically driven. The stability of the resulting carbanion (or the C-Mg bond) is a key factor; exchange is more favorable when a more stable Grignard reagent is formed. acs.org The general stability order is sp > sp² (vinyl/aryl) > sp³ (alkyl). acs.org
Computational models approximate the change in Gibbs free energy (ΔG) for the exchange reaction to predict its feasibility. acs.org Studies have shown a clear thermodynamic preference for the exchange of iodine over bromine, and bromine over chlorine. acs.org By modeling various aryl halides, researchers have found that factors like the Mg-halogen and Mg-C bond lengths and bond orders in the product Grignard reagents correlate with the favorability of the exchange. gmu.edu For instance, in "turbo-Grignard" reagents (e.g., i-PrMgCl•LiCl), the addition of LiCl leads to a lengthening of the Mg-Cl bond, which is thought to facilitate the exchange process. gmu.edu These computational insights are valuable for designing new and more efficient exchange reagents. acs.orgresearchgate.net
Table 2: Computationally Predicted Halogen Preference in Mg-Halogen Exchange
| Halogen | Relative Favorability for Exchange | Computational Basis | Citation |
|---|---|---|---|
| Iodine | Most Favorable | Thermodynamic (ΔG/ΔE) | acs.org |
| Bromine | Favorable | Thermodynamic (ΔG/ΔE) | acs.org |
| Chlorine | Least Favorable | Thermodynamic (ΔG/ΔE) | acs.org |
Emerging Trends and Sustainable Approaches in Vinyl Grignard Chemistry
Integration of Green Chemistry Principles in Vinylmagnesium Reagent Synthesis and Use
The synthesis and application of Grignard reagents have traditionally relied on ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which pose significant safety and environmental hazards. morressier.comhokudai.ac.jp The integration of green chemistry principles is addressing these challenges by focusing on solvent substitution, energy efficiency, and waste reduction. wisdomlib.org
One of the key advancements is the adoption of more sustainable solvents. 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent derived from renewable resources, has emerged as a viable alternative to THF. gordon.edu It offers improved performance in Grignard reactions, including enhanced chemo- and stereoselectivity, and has a more favorable environmental profile. gordon.edu
Furthermore, mechanochemical methods, such as ball-milling, are revolutionizing the synthesis of Grignard reagents by drastically reducing the reliance on organic solvents. hokudai.ac.jpsciencedaily.com This technique involves the mechanical grinding of magnesium metal and an organohalide, with only a minimal amount of solvent required to form a paste-like Grignard reagent. hokudai.ac.jp This approach not only minimizes hazardous waste but also allows for the synthesis of Grignard reagents from organohalides with low solubility in conventional solvents. hokudai.ac.jpsciencedaily.com A comparison of conventional and mechanochemical synthesis of Grignard reagents is presented below.
| Feature | Conventional Method | Mechanochemical Method |
| Solvent Usage | High | Minimal (approx. 1/10th of conventional) |
| Reaction Conditions | Requires anhydrous conditions, inert atmosphere | Can be performed in ambient air |
| Waste Generation | Significant hazardous waste | Drastic reduction in hazardous waste |
| Substrate Scope | Limited by solubility in organic solvents | Broader scope, including insoluble organohalides |
| A comparative table of conventional versus mechanochemical Grignard reagent synthesis, highlighting the green advantages of the latter. hokudai.ac.jpsciencedaily.com |
Advancement of Transition Metal-Free Coupling Strategies Employing Vinyl Iodides and Grignard Reagents
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but the use of expensive and often toxic heavy metals is a significant drawback. acs.orgacs.org Consequently, there is a growing interest in the development of transition-metal-free coupling strategies. bris.ac.uknih.govacs.orgorganic-chemistry.org
The Zweifel olefination reaction is a prominent example of a transition-metal-free method for the stereoselective synthesis of alkenes. nih.gov This reaction involves the iodination of vinyl boronate complexes, which can be generated from the reaction of boronic esters with vinyl Grignard reagents like vinylmagnesium iodide. nih.gov Recent advancements have expanded the scope of this reaction to include a wider range of substituted vinyl partners, making it a valuable alternative to the Suzuki-Miyaura cross-coupling reaction. bris.ac.uknih.gov
Borylative couplings of vinyl iodides represent another emerging area in transition-metal-free synthesis. rsc.orgnih.govresearchgate.net These reactions proceed through the stereospecific hydroboration of a vinyl iodide followed by a 1,2-metallate rearrangement, allowing for the synthesis of a diverse range of substituted boronic esters without the need for a transition metal catalyst. nih.gov The use of vinylmagnesium bromide has been demonstrated in these cascades to prepare allylboronic esters. nih.govresearchgate.net
Recent research has also explored direct cross-coupling reactions between Grignard reagents and organic halides in the absence of transition metals, often promoted by bases or photochemical means. acs.org While still an area of active development, these methods hold the promise of more sustainable and cost-effective synthetic routes.
Future Directions in the Design and Synthesis of Highly Functionalized Vinylmagnesium Reagents
The utility of vinyl Grignard reagents is directly linked to the complexity and functionality of the molecules that can be synthesized from them. A key area of future development is the design and synthesis of highly functionalized vinylmagnesium reagents that contain sensitive chemical groups. uni-muenchen.deuni-muenchen.de
The iodine-magnesium exchange reaction is a powerful tool for the preparation of functionalized Grignard reagents under mild conditions. uni-muenchen.denih.gov This method allows for the synthesis of organomagnesium compounds containing functional groups that would not be tolerated under the conditions of classical Grignard reagent formation from magnesium metal. For instance, nitro-substituted aryl Grignard reagents have been successfully prepared via iodine-magnesium exchange, demonstrating the potential to incorporate electron-withdrawing groups. nih.gov The application of this methodology to the synthesis of functionalized vinylmagnesium iodides is a promising avenue for future research.
The development of new protective group strategies and the use of low-temperature reaction conditions will be crucial for the synthesis of vinylmagnesium reagents bearing delicate functionalities such as esters, nitriles, and ketones. The ability to create a diverse library of such reagents will significantly expand the scope of vinyl Grignard chemistry in the synthesis of complex natural products and pharmaceuticals.
Efficient Waste Management and Byproduct Utilization in Vinyl Grignard Chemistry
The large-scale industrial application of Grignard chemistry necessitates efficient waste management and byproduct utilization strategies. morressier.com A significant portion of the waste generated in Grignard reactions comes from the solvent used in the reaction and work-up procedures. google.com
The development of effective solvent recovery and recycling methods is a critical aspect of making Grignard chemistry more sustainable. google.com Techniques such as distillation and extractive distillation are employed to recover and purify solvents like THF for reuse in subsequent reactions. google.com A patented method describes a process for effectively recovering and dewatering solvents from Grignard reaction mixtures, ensuring the water content is low enough for the solvent to be directly reused in the preparation of the Grignard reagent. google.com
The primary byproduct of a Grignard reaction is a magnesium salt. While often treated as waste, there is potential for the development of methods to recycle these salts. For instance, the magnesium salts could potentially be converted back to magnesium metal through electrochemical processes, although the economic viability of such processes on an industrial scale remains a challenge.
Furthermore, the principles of atom economy are being increasingly applied to the design of synthetic routes involving Grignard reagents. This involves minimizing the formation of byproducts by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The shift towards catalytic and more selective reactions is a key step in this direction.
Q & A
Q. What methods are recommended for synthesizing magnesium iodide (MgI₂) with high purity, and how can stoichiometric accuracy be ensured?
-
Methodological Answer : Magnesium iodide can be synthesized via reactions between magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) and hydroiodic acid (HI). For example:
To ensure stoichiometric accuracy, use gravimetric analysis to verify reactant ratios and monitor reaction completion via pH titration. Post-synthesis, characterize purity using X-ray diffraction (XRD) and elemental analysis .
Q. How does the hygroscopic nature of magnesium iodide influence experimental design in moisture-sensitive reactions?
- Methodological Answer : Due to its hygroscopicity, MgI₂ must be stored in anhydrous conditions (e.g., desiccators with P₂O₅). In reactions, use Schlenk-line techniques or gloveboxes to prevent hydration. Pre-dry solvents (e.g., THF over molecular sieves) and confirm anhydrous conditions via Karl Fischer titration .
Q. What analytical techniques are suitable for determining the solubility of MgI₂ in polar and non-polar solvents?
- Methodological Answer : Conduct solubility tests using UV-Vis spectroscopy to measure saturation points. For polar solvents (water, ethanol), use conductivity meters to track ion dissociation. For non-polar solvents (hexane), employ gravimetric methods after solvent evaporation. Report solubility as g/100 mL at defined temperatures (e.g., 25°C) .
Advanced Research Questions
Q. How can radical intermediates in ethene-magnesium iodide reactions be detected and characterized?
- Methodological Answer : Radical pathways in reactions involving methylmagnesium iodide (e.g., desilylation of 3H-indoles) can be identified using Electron Spin Resonance (ESR) spectroscopy. Quench experiments with radical traps (e.g., TEMPO) and kinetic isotope effects (KIEs) further validate mechanisms. Computational methods (DFT) model transition states .
Q. What spectral discrepancies arise in the dissociation of ethene secondary ozonide (SOZ), and how are they resolved?
- Methodological Answer : Matrix isolation FTIR spectroscopy at 77 K isolates ethene SOZ from ozonolysis byproducts. Assign vibrational modes (e.g., CH stretch at 2990 cm⁻¹) using MP2/6-311+G(3df,3pd) calculations. Address Fermi resonances by analyzing overtone/combination bands (e.g., 5700 cm⁻¹ region) .
Q. How do catalytic properties of MgI₂ vary in organic synthesis under different solvent systems?
- Methodological Answer : Test MgI₂’s catalytic efficiency in nucleophilic substitutions (e.g., alkylation of ketones) across solvents (DMF, acetonitrile). Monitor reaction rates via GC-MS and compare turnover frequencies (TOFs). Polar aprotic solvents enhance ionic dissociation, improving catalytic activity .
Q. What thermodynamic data are critical for interpreting gas-phase ionization of MgI₂, and how are they experimentally derived?
- Methodological Answer : Photoionization (PI) and electron impact (EI) spectroscopy determine ionization energies (e.g., MgI₂ → MgI⁺ + I⁻ at AE = 10.12 eV). Use NIST-referenced data to calibrate instruments and validate results against literature values (e.g., vertical IE = 10.5 eV via photoelectron spectroscopy) .
Q. How can contradictory data on MgI₂’s hydration states (hexahydrate vs. octahydrate) be reconciled?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to quantify water loss at 100–200°C. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference with XRD patterns to distinguish hexahydrate (monoclinic) and octahydrate (orthorhombic) structures .
Q. What purification strategies mitigate impurities in hygroscopic MgI₂ for high-precision applications?
- Methodological Answer : Recrystallize MgI₂ from anhydrous ethanol under inert atmosphere. Remove residual moisture via azeotropic distillation with toluene. Validate purity via ICP-MS for trace metals and ion chromatography for halide contaminants .
Q. How can computational models predict ethene-MgI₂ reaction pathways, and what software tools are recommended?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map potential energy surfaces (PES). Input experimental parameters (e.g., bond dissociation energies from NIST) and validate against kinetic data (e.g., Arrhenius plots). Visualize transition states with GaussView or VMD .
Data Management and Reporting Guidelines
- Raw Data Handling : Include large datasets (e.g., FTIR spectra, TGA curves) in appendices, referencing them in the main text. Use standardized formats (e.g., .cif for crystallographic data) .
- Error Analysis : Quantify uncertainties in synthesis yields (e.g., ±2% via triplicate trials) and spectroscopic measurements (e.g., ±0.03 eV in ionization energies). Discuss systematic vs. random errors in limitations .
- Literature Cross-Referencing : Align experimental IE values with NIST databases and resolve discrepancies using peer-reviewed protocols (e.g., IUPAC guidelines for nomenclature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
